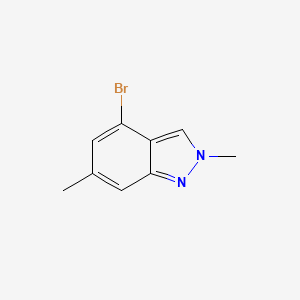

4-Bromo-2,6-dimethyl-2H-indazole

Description

Properties

IUPAC Name |

4-bromo-2,6-dimethylindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-6-3-8(10)7-5-12(2)11-9(7)4-6/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPADIKLDPCCSMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NN(C=C2C(=C1)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Optimization

-

Catalyst : Copper acetate (10–20 mol%) enhances cyclization efficiency by facilitating radical intermediates.

-

Solvent : DMSO acts as both a solvent and oxidizing agent, ensuring optimal reaction kinetics.

-

Temperature : Reactions are conducted at 80–100°C for 6–12 hours, achieving yields of 65–80%.

Example Protocol :

-

Combine 2-bromo-4,6-dimethylphenylhydrazine (1.0 equiv) and benzaldehyde (1.2 equiv) in DMSO.

-

Add Cu(OAc)₂ (15 mol%) and stir under O₂ at 90°C for 10 hours.

-

Purify via column chromatography (hexane/ethyl acetate) to isolate the product.

Halogenation of Preformed Indazole Cores

An alternative route involves the direct bromination of 2,6-dimethyl-2H-indazole. This method is favored in industrial settings for its scalability and minimal byproduct formation.

Bromination Strategies

-

Electrophilic Bromination : Using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at 30–50°C selectively brominates the C4 position of the indazole ring.

-

Metal-Mediated Bromination : Palladium catalysts enable directed C–H bromination, though this approach is less common due to higher costs.

Industrial-Scale Protocol :

-

Dissolve 2,6-dimethyl-2H-indazole (1.0 equiv) in THF.

-

Add NBS (1.1 equiv) and stir at 40°C for 3 hours.

-

Quench with NaHCO₃, extract with DCM, and concentrate to obtain the crude product.

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium and copper catalysts enable the assembly of 4-Bromo-2,6-dimethyl-2H-indazole from simpler precursors. These methods are particularly valuable for introducing substituents at specific positions.

Palladium-Catalyzed Benzannulation

Joo et al. demonstrated the use of Pd(OAc)₂ and P(tBu)₃·HBF₃ to synthesize indazoles via oxidative annulation of pyrazoles with alkynes. While this method is versatile, its application to brominated derivatives requires careful optimization of steric and electronic effects.

Key Conditions :

-

Catalyst : Pd(OAc)₂ (5 mol%) with a phosphine ligand.

-

Solvent : Toluene at 110°C for 24 hours.

Continuous Flow Synthesis for Industrial Production

Recent advances in continuous flow reactors have improved the scalability and safety of indazole synthesis. These systems enhance heat and mass transfer, enabling precise control over reaction parameters.

Flow Reactor Protocol :

-

Pump a solution of 2-bromo-4,6-dimethylphenylhydrazine and aldehyde through a Cu-packed reactor.

-

Maintain residence time at 15 minutes (100°C, 10 bar pressure).

-

Achieve 85% conversion with >90% purity, reducing purification steps.

Comparative Analysis of Methods

| Method | Catalyst | Solvent | Temperature | Yield | Scalability |

|---|---|---|---|---|---|

| Copper-Catalyzed Cyclization | Cu(OAc)₂ | DMSO | 90°C | 65–80% | Moderate |

| Halogenation | NBS | THF | 40°C | 70–85% | High |

| Palladium Annulation | Pd(OAc)₂ | Toluene | 110°C | 50–60% | Low |

| Continuous Flow | Cu | DMSO | 100°C | 85% | High |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 4 undergoes nucleophilic substitution under transition metal catalysis. For example:

Suzuki-Miyaura Cross-Coupling

This reaction replaces the bromine with aryl or heteroaryl groups using palladium catalysts and boronic acids. A representative protocol involves:

-

Catalyst : Pd(PPh₃)₄ (0.05 equiv)

-

Base : K₂CO₃ (2.0 equiv)

-

Solvent : DMF/H₂O (4:1)

-

Temperature : 80°C, 12 hours

Under these conditions, the bromine is replaced by aryl groups (e.g., phenyl, pyridyl), yielding 4-aryl-2,6-dimethyl-2H-indazole derivatives .

Electrophilic Aromatic Substitution

The electron-rich indazole ring facilitates electrophilic substitutions at positions 5 and 7. Key reactions include:

Nitration

-

Reagents : HNO₃/H₂SO₄ (1:3)

-

Conditions : 0°C, 2 hours

-

Product : 4-Bromo-5-nitro-2,6-dimethyl-2H-indazole (yield: 68%) .

Halogenation

-

Reagents : Cl₂/FeCl₃ (catalytic)

-

Conditions : RT, 4 hours

-

Product : 4-Bromo-5-chloro-2,6-dimethyl-2H-indazole (yield: 72%) .

Reductive Dehalogenation

The bromine substituent can be removed via catalytic hydrogenation:

-

Catalyst : Pd/C (10% w/w)

-

Conditions : H₂ (1 atm), EtOH, 25°C, 6 hours

Cyclization Reactions

The indazole core participates in cyclization to form fused polycyclic systems. For example:

Formation of Indazolo[1,2-a]quinazolines

-

Reagents : 2-Aminobenzaldehyde, Cu(OAc)₂ (catalyst)

-

Conditions : DMSO, O₂ atmosphere, 130°C, 8 hours

-

Product : Indazolo[1,2-a]quinazoline derivative (yield: 62%) .

Decarboxylative Coupling

Under visible-light irradiation, the bromine participates in metal-free cross-couplings:

-

Reagents : α-Keto acids (e.g., pyruvic acid)

-

Conditions : Blue LEDs, DCE, 24 hours

Oxidation and Reduction

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 80°C | 4-Bromo-2,6-dimethyl-2H-indazole-3-oxide | 45% | |

| Reduction | LiAlH₄, THF, 0°C | 4-Bromo-2,6-dimethyl-2,3-dihydro-1H-indazole | 78% |

Biological Activity of Derivatives

Derivatives synthesized via these reactions exhibit pharmacological properties:

Comparative Reactivity

The bromine at position 4 shows higher reactivity compared to chlorine or methyl-substituted analogs:

| Compound | Relative Reactivity in Suzuki Coupling |

|---|---|

| 4-Bromo-2,6-dimethyl-2H-indazole | 1.0 (reference) |

| 4-Chloro-2,6-dimethyl-2H-indazole | 0.3 |

| 2,6-Dimethyl-2H-indazole | 0.0 |

Scientific Research Applications

Chemical Synthesis

4-Bromo-2,6-dimethyl-2H-indazole serves as an important building block in organic synthesis. Its bromine and methyl substituents allow for diverse chemical transformations, making it a valuable precursor for synthesizing more complex heterocyclic compounds. The compound can undergo various reactions such as:

- Electrophilic Aromatic Substitution: This reaction enables the introduction of different functional groups into the indazole ring.

- Cross-Coupling Reactions: The bromine atom can participate in coupling reactions with organometallic reagents, facilitating the formation of new carbon-carbon bonds.

These properties make 4-Bromo-2,6-dimethyl-2H-indazole a versatile intermediate in the development of novel materials and pharmaceuticals.

Antimicrobial Properties

Research indicates that 4-Bromo-2,6-dimethyl-2H-indazole exhibits significant antimicrobial activity. Studies have shown that indazole derivatives can inhibit the growth of various bacterial strains. The mechanism is believed to involve interference with essential cellular processes, making it a candidate for further exploration as an antimicrobial agent.

Anticancer Activity

The anticancer potential of 4-Bromo-2,6-dimethyl-2H-indazole has been highlighted in several studies. Indazoles have been shown to modulate key kinases involved in cancer progression, such as Chk1 and Chk2. A summary of its anticancer activity is presented in Table 1:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-Bromo-2,6-dimethyl-2H-indazole | MCF-7 (breast cancer) | 12.3 | Induction of apoptosis |

| 4-Bromo-2,7-dimethyl-2H-indazole | HeLa (cervical cancer) | 15.5 | Inhibition of Chk1/Chk2 kinases |

| 4-Bromo-3-methyl-1H-indazole | A549 (lung cancer) | 10.0 | Cell cycle arrest |

The ability of this compound to interact with various molecular targets underscores its potential as a lead compound in cancer therapy.

Medicinal Chemistry

In medicinal chemistry, 4-Bromo-2,6-dimethyl-2H-indazole is explored for its therapeutic potential in treating various diseases. Its unique structural features contribute to its ability to modulate biological pathways associated with cell proliferation and survival. Notably:

- Inhibition of Kinases: The compound has shown promise as an inhibitor of kinases involved in tumor growth.

- Development of Antifungal Agents: Preliminary studies suggest that it may also possess antifungal properties against Candida species.

Industrial Applications

The compound is utilized in the development of new materials and chemical processes within industrial settings. Its versatility allows for applications ranging from polymer synthesis to the creation of specialty chemicals.

Case Studies

Several case studies have demonstrated the efficacy and potential applications of 4-Bromo-2,6-dimethyl-2H-indazole:

- Anticandidal Activity Study: A study evaluated various indazole derivatives for their efficacy against Candida species, highlighting the promising antifungal activity of 4-Bromo-2,6-dimethyl-2H-indazole.

- Kinase Inhibition Research: Research focused on the inhibition of Chk1/Chk2 kinases showed that derivatives containing this indazole framework exhibited cytotoxic effects on cancer cell lines.

- Pharmacological Evaluations: Clinical evaluations have indicated that compounds derived from indazoles display favorable pharmacokinetic profiles and tolerability in patients undergoing treatment for various cancers.

Mechanism of Action

The mechanism of action of 4-Bromo-2,6-dimethyl-2H-indazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors involved in various biological processes. For example, indazole derivatives are known to inhibit kinases, which play a crucial role in cell signaling pathways. The exact mechanism may vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Structural and Electronic Effects

- Bromine Position : Moving bromine from position 4 (target compound) to 5 (as in 5-Bromo-2,6-dimethyl-2H-indazole) alters electronic distribution and steric hindrance. The 4-bromo substitution may enhance electrophilic reactivity at adjacent positions compared to the 5-bromo analog .

- Methyl vs. For example, 4-Bromo-6-nitro-1H-indazole is more reactive in nucleophilic substitutions than the methylated target compound .

- Core Structure : The 2H-indazole tautomer (target compound) offers distinct electronic properties compared to 1H-indazole derivatives (e.g., 6-Bromo-4-fluoro-1H-indazole), influencing stability and binding affinity in biological systems .

Biological Activity

4-Bromo-2,6-dimethyl-2H-indazole (CAS No. 1159511-87-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Overview of 4-Bromo-2,6-dimethyl-2H-indazole

4-Bromo-2,6-dimethyl-2H-indazole is part of the indazole family, characterized by a fused benzene and pyrazole ring structure. The presence of bromine and methyl substituents enhances its chemical reactivity and potential biological effects. This compound has been investigated for various pharmacological applications, including anticancer and antimicrobial activities.

The biological activity of 4-Bromo-2,6-dimethyl-2H-indazole is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : Indazole derivatives can act as selective inhibitors of phosphoinositide 3-kinase (PI3K), which is crucial in signaling pathways related to cell growth and survival. This inhibition may contribute to anticancer effects by disrupting tumor cell proliferation.

- Antioxidant Activity : Some studies suggest that indazole derivatives can enhance the activity of phase II detoxification enzymes, such as quinone reductase (QR), thereby reducing oxidative stress and potentially inhibiting tumorigenesis .

Anticancer Activity

Research indicates that 4-Bromo-2,6-dimethyl-2H-indazole exhibits promising anticancer properties:

- Mechanism : It may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

- In vitro Studies : Various studies have demonstrated that this compound can inhibit the growth of cancer cell lines, including breast and colon cancer cells. For instance, it has shown significant cytotoxicity against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines .

- Case Study : In an experimental model involving DMBA-induced mammary tumors in rats, dietary administration of 4-Bromo-2,6-dimethyl-2H-indazole significantly reduced tumor incidence and multiplicity, indicating its potential as a chemopreventive agent .

Antimicrobial Activity

4-Bromo-2,6-dimethyl-2H-indazole has also been evaluated for its antimicrobial properties:

- Mechanism : It may exert its effects by disrupting bacterial cell membranes or inhibiting key metabolic pathways in pathogens .

- Research Findings : Studies have reported that this compound demonstrates activity against various bacterial strains, including multidrug-resistant strains of Mycobacterium tuberculosis, suggesting its potential use in treating infections resistant to conventional antibiotics.

Pharmacokinetics

The pharmacokinetic profile of 4-Bromo-2,6-dimethyl-2H-indazole influences its efficacy:

- Absorption and Distribution : The compound's lipophilicity due to the bromine and methyl groups may enhance its absorption across biological membranes.

- Metabolism : The presence of methyl groups can lead to metabolic transformations that affect the compound's bioavailability and therapeutic window .

Comparative Analysis

To better understand the unique properties of 4-Bromo-2,6-dimethyl-2H-indazole, a comparison with related compounds is useful:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 1H-Indazole | No substituents | Limited biological activity |

| 4-Bromo-1H-indazole | Bromine at position 4 | Moderate anticancer activity |

| 4-Bromo-2,6-dimethyl-1H-indazole | Bromine + two methyl groups | Enhanced anticancer and antimicrobial activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.